

cis-2,6-Dimethylmorpholine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2,6-Dimethylmorpholine**

Cat. No.: **B033440**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of **cis-2,6-Dimethylmorpholine**

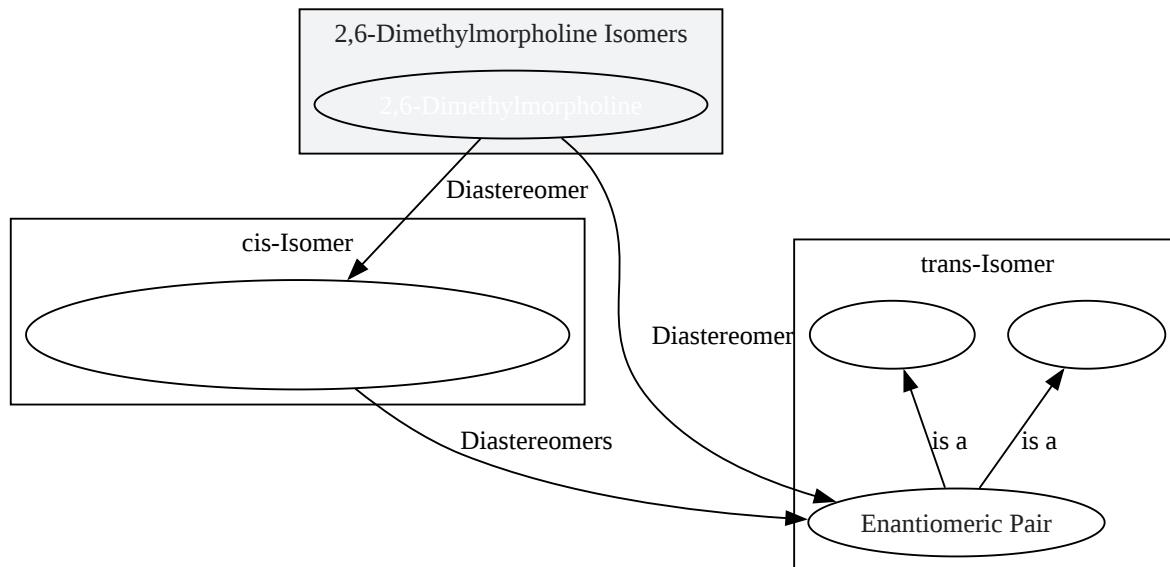
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **cis-2,6-dimethylmorpholine**. It includes detailed experimental protocols for its synthesis and characterization, presented with clarity for reproducibility.

Chemical Structure and Nomenclature

Cis-2,6-dimethylmorpholine is a heterocyclic organic compound featuring a morpholine ring. The morpholine nucleus is a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. In this specific isomer, two methyl groups are attached to carbon atoms 2 and 6.^[1] The prefix "cis" indicates that both methyl groups are oriented on the same side of the morpholine ring's average plane.

The systematic IUPAC name for this compound is (2S,6R)-2,6-dimethylmorpholine.^[2] Despite having two stereocenters (at C2 and C6), the cis isomer is a meso compound. This is because it possesses an internal plane of symmetry, making it achiral and optically inactive.


// Atom nodes N [label="N"]; O [label="O"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; H_N [label="H"]; Me1 [label=3>]; Me2 [label=3>]; H1 [label="H"]; H2 [label="H"];

```
// Invisible nodes for positioning p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3  
[shape=point, width=0]; p4 [shape=point, width=0];  
  
// Ring structure N -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> O [label=""]; O -> C5 [label=""];  
C5 -> C6 [label=""]; C6 -> N [label=""];  
  
// Substituents N -> H_N; C2 -> Me1 [style=dashed, arrowhead=none, color="#34A853"]; C2 ->  
H1 [style=solid, penwidth=2.5, color="#EA4335"]; C6 -> Me2 [style=dashed, arrowhead=none,  
color="#34A853"]; C6 -> H2 [style=solid, penwidth=2.5, color="#EA4335"];  
  
// Positional layout {rank=same; C6; C2;} {rank=same; C5; C3;} {rank=same; O; N;}  
  
// Invisible edges for alignment H_N -> p1 [style=invis]; p1 -> N [style=invis]; Me1 -> p2  
[style=invis]; p2 -> C2 [style=invis]; Me2 -> p3 [style=invis]; p3 -> C6 [style=invis];  
  
// Labels label_N [label="4", pos="0.5,1.5!"]; label_O [label="1", pos="0.5,-1.5!"]; label_C2  
[label="2", pos="-1.5,0.5!"]; label_C3 [label="3", pos="-1.5,-0.5!"]; label_C5 [label="5",  
pos="1.5,-0.5!"]; label_C6 [label="6", pos="1.5,0.5!"]; } caption: "Figure 1: Chemical structure of  
cis-2,6-Dimethylmorpholine."
```

Stereochemistry

2,6-Dimethylmorpholine exists as two stereoisomers: a cis isomer and a trans isomer. The stereochemical relationship is determined by the relative positions of the two methyl groups.

- **cis-Isomer (meso):** The methyl groups at C2 and C6 are on the same side of the ring. This configuration results in a plane of symmetry, rendering the molecule achiral, despite the presence of two chiral centers. It is a single meso compound, designated as (2R,6S) or (2S,6R).^{[2][3]}
- **trans-Isomer (enantiomers):** The methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (2R,6R) and (2S,6S).

[Click to download full resolution via product page](#)

Physicochemical and Spectroscopic Data

Quantitative data for **cis-2,6-dimethylmorpholine** is summarized below for easy reference.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO	[1] [2] [4]
Molecular Weight	115.17 g/mol	[2]
CAS Number	6485-55-8	[2]
Appearance	Colorless liquid	[1]
Boiling Point	140-142 °C	[5]
Melting Point	-85 °C	[1] [6]
Density	0.930 g/mL at 25 °C	[1] [5]
Refractive Index (n _{20/D})	1.445 - 1.447	[5]
Purity	≥ 97%	[1]

Table 2: Spectroscopic Data

Spectrum Type	Key Features	Reference(s)
¹³ C NMR	Spectra available in online databases.	[2] [7] [8] [9]
¹ H NMR	Spectra available in online databases.	[10]
IR Spectrum	Spectrum available in the NIST/EPA Gas-Phase Infrared Database.	[4]
Mass Spectrometry	GC-MS data available in the NIST Mass Spectrometry Data Center.	[2]

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

A common and effective method for synthesizing 2,6-dimethylmorpholine with a high proportion of the cis isomer is the cyclization of diisopropanolamine using sulfuric acid.[11][12]

Materials:

- Diisopropanolamine (1,1'-iminobispropan-2-ol)
- 90-120% Sulfuric Acid
- Sodium Hydroxide solution (for workup)
- Reactor with stirring, heating, and distillation capabilities

Procedure:

- Simultaneously and slowly meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid into the reactor. A molar ratio of diisopropanolamine to sulfuric acid between 1:1.5 and 1:3.0 is typically used.[11][12]
- The components are added with thorough stirring but without external cooling, allowing the exothermic heat of reaction to increase the mixture's temperature to 85-170 °C.[11]
- After the addition is complete, heat the reaction mixture to a temperature between 150 °C and 190 °C for 3 to 5 hours.[11][12] During this time, water is distilled off.
- The yield of 2,6-dimethylmorpholine is typically high (91-96%), with the cis-isomer content ranging from 80% to 88%, depending on the reaction conditions.[11][12]
- After cooling, the reaction mixture is worked up by neutralization with sodium hydroxide solution.
- The crude product is then purified by distillation. Fractional distillation can be employed to separate the cis and trans isomers.[12]

```
// Nodes start [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; reagents [label="Diisopropanolamine\n+ Sulfuric Acid",  
fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="1. Meter into Reactor\n(Simultaneous  
Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; exotherm [label="2. Exothermic
```

Reaction\n(85-170°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [label="3. Heat & Distill Water\n(150-190°C, 3-5h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Neutralization\n(NaOH solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="5. Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\ncis-2,6-Dimethylmorpholine\n(80-88% cis isomer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [style=invis]; reagents -> mixing [color="#5F6368"]; mixing -> exotherm [color="#5F6368"]; exotherm -> heating [color="#5F6368"]; heating -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } caption: "Figure 3: Synthesis workflow for **cis-2,6-Dimethylmorpholine**."

Characterization Methods

Gas Chromatography (GC):

- Purpose: To determine the purity of the product and the relative ratio of cis and trans isomers.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.
- Detector: Flame Ionization Detector (FID).
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
 - Inject a small volume (e.g., 1 μ L) into the GC.
 - Use a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
 - The cis and trans isomers should elute as separate peaks. The ratio can be determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure and stereochemistry.
- Solvent: Deuterated chloroform (CDCl_3) or deuterium oxide (D_2O).[\[9\]](#)
- ^1H NMR: The spectrum will show characteristic signals for the methyl groups and the morpholine ring protons. The coupling constants and chemical shifts will differ between the cis and trans isomers, allowing for structural confirmation.
- ^{13}C NMR: The spectrum will show distinct signals for the methyl carbons and the three unique carbons of the morpholine ring. For the cis-isomer, due to symmetry, only three ring carbon signals are expected.

Applications in Research and Development

Cis-2,6-dimethylmorpholine is a valuable building block in the synthesis of various biologically active molecules. Its specific stereochemistry is often crucial for the desired activity of the final product.

- Agrochemicals: It is a key intermediate in the synthesis of fungicides, such as fenpropimorph.[\[2\]](#)[\[12\]](#)
- Pharmaceuticals: The morpholine scaffold is prevalent in drug design. **Cis-2,6-dimethylmorpholine** is used in the synthesis of p38 α MAP kinase inhibitors for treating autoimmune diseases and in the development of agonists and antagonists for 5-HT₄ receptors.[\[13\]](#)[\[14\]](#)
- Chemical Synthesis: It serves as a versatile reagent and solvent in various organic reactions.
[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 5. cis-2,6-Dimethylmorpholine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 12. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 13. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [cis-2,6-Dimethylmorpholine chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033440#cis-2-6-dimethylmorpholine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com